An In-Depth Technical Guide to Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, a versatile building block for medicinal chemistry and drug development. Azetidine scaffolds are of significant interest due to their ability to impart favorable physicochemical properties to bioactive molecules, including improved metabolic stability, solubility, and conformational rigidity.[1][2][3] This document details a proposed synthetic route, predicted chemical and spectroscopic properties, and explores the potential reactivity and applications of this compound as a key intermediate in the synthesis of novel therapeutics. The content is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Strategic Value of the Azetidine Scaffold
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][3] Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance binding affinity and selectivity for biological targets.[1] Unlike more flexible aliphatic chains, the constrained nature of the azetidine ring can reduce the entropic penalty upon binding to a protein target. Furthermore, the introduction of this sp³-rich framework can improve pharmacokinetic properties by disrupting planarity and increasing solubility.[1][3]
Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate incorporates several key functional groups that make it a highly valuable and versatile synthetic intermediate:
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An N-Cbz protected azetidine ring , providing stability and a means for subsequent deprotection and functionalization.
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An α,β-unsaturated ester , which serves as a Michael acceptor for the introduction of various nucleophiles.
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A methyl ester , which can be hydrolyzed or converted to other functional groups.
This combination of features allows for the divergent synthesis of a wide array of more complex molecules, making it an attractive starting point for the development of novel chemical entities.
Synthesis and Mechanism
The most direct and efficient method for the synthesis of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate ylide with a ketone or aldehyde. In this case, the reaction proceeds between Benzyl 3-oxoazetidine-1-carboxylate and the ylide derived from methyl 2-(dimethoxyphosphoryl)acetate.
The HWE reaction is favored for its high stereoselectivity, typically yielding the thermodynamically more stable (E)-alkene, and the ease of removal of the water-soluble phosphate byproduct.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from commercially available precursors.
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from a validated procedure for the synthesis of the analogous tert-butyl ester.[4]
Step 1: Synthesis of Benzyl 3-oxoazetidine-1-carboxylate (Precursor)
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This precursor is commercially available from several suppliers.[1][5] If synthesis is required, it can be prepared by the oxidation of Benzyl 3-hydroxyazetidine-1-carboxylate using standard oxidation protocols such as Swern or Dess-Martin periodinane oxidation.
Step 2: Horner-Wadsworth-Emmons Reaction
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Preparation of the Ylide: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq.) dropwise.
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Causality: Sodium hydride is a strong base that deprotonates the α-carbon of the phosphonate ester, generating the nucleophilic phosphonate carbanion (ylide) required for the reaction. THF is an appropriate aprotic solvent. The reaction is performed at 0 °C to control the exothermic deprotonation.
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Reaction Mixture: Allow the ylide solution to stir at 0 °C for 30 minutes. Then, add a solution of Benzyl 3-oxoazetidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.
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Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Causality: The aqueous work-up removes the water-soluble phosphate byproduct and any remaining inorganic salts. Ethyl acetate is a common solvent for extracting organic products of moderate polarity.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of the title compound.
| Property | Value | Source |
| CAS Number | 362704-72-1 | [6][7] |
| Molecular Formula | C₁₄H₁₅NO₄ | [6] |
| Molecular Weight | 261.27 g/mol | [6] |
| Appearance | Predicted: White to off-white solid or oil | - |
| Purity | >95% (Commercially available) | - |
| Solubility | Predicted: Soluble in methanol, ethanol, ethyl acetate, dichloromethane, chloroform; Insoluble in water. | - |
| Boiling Point | Predicted: >350 °C at 760 mmHg | - |
| Melting Point | Predicted: Not available | - |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.40 | m | 5H | Ar-H (benzyl) |
| ~5.80 | t | 1H | =CH -CO₂Me |
| ~5.15 | s | 2H | -O-CH₂ -Ph |
| ~4.80 | m | 2H | Azetidine-CH₂ |
| ~4.60 | m | 2H | Azetidine-CH₂ |
| ~3.70 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | Ester C =O |
| ~160.0 | Carbamate C =O |
| ~155.0 | C =CH-CO₂Me |
| ~136.0 | Ar-C (ipso, benzyl) |
| ~128.8 | Ar-C H (benzyl) |
| ~128.4 | Ar-C H (benzyl) |
| ~128.2 | Ar-C H (benzyl) |
| ~114.0 | =C H-CO₂Me |
| ~67.5 | -O-C H₂-Ph |
| ~58.0 | Azetidine-C H₂ |
| ~51.5 | -OC H₃ |
Predicted IR and Mass Spectrometry Data
| Technique | Predicted Peaks/Fragments |
| IR (cm⁻¹) | ~1720 (C=O, ester), ~1700 (C=O, carbamate), ~1650 (C=C, alkene), ~1250 (C-O, stretch) |
| MS (ESI+) | m/z 262.1 [M+H]⁺, 284.1 [M+Na]⁺ |
Reactivity and Synthetic Utility
The reactivity of Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is dominated by the α,β-unsaturated ester moiety and the strained azetidine ring.
Michael Addition
The electron-withdrawing nature of the ester group makes the β-carbon of the exocyclic double bond electrophilic and susceptible to conjugate addition (Michael addition) by a variety of soft nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Caption: Michael addition to the title compound.
This reactivity allows the azetidine core to be decorated with a wide range of functional groups, which is a key strategy in the generation of chemical libraries for drug screening.
Azetidine Ring-Opening
While more stable than aziridines, the azetidine ring possesses significant ring strain and can undergo nucleophilic ring-opening reactions under certain conditions, often requiring activation by a Lewis or Brønsted acid. This provides a pathway to functionalized γ-amino acids and other acyclic structures.
Applications in Drug Discovery and Development
Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Scaffold for Bioactive Molecules
The azetidine core is present in several FDA-approved drugs, where it often serves to improve metabolic stability and receptor selectivity.[1][3] The title compound provides a versatile platform for the synthesis of novel azetidine-containing compounds for screening against various biological targets.
Linker for Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Azetidine-based structures are increasingly being used as rigid and tunable linkers in PROTAC design. The functional handles on Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate make it an attractive candidate for incorporation into PROTAC linkers, allowing for the attachment of the two ligands after further synthetic modifications.
Conclusion
Benzyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate is a high-value building block with significant potential in medicinal chemistry. Its synthesis via the Horner-Wadsworth-Emmons reaction is efficient and scalable. The presence of multiple reactive sites—the α,β-unsaturated ester and the protected azetidine nitrogen—allows for diverse and strategic functionalization. As the demand for novel, three-dimensional chemical matter in drug discovery continues to grow, compounds such as this will play a crucial role in the development of the next generation of therapeutics.
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Benzyl 3-oxoazetidine-1-carboxylate - Oakwood Chemical. (n.d.). Retrieved January 17, 2026, from [Link].
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Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent and Its Appli. (n.d.). Retrieved January 17, 2026, from [Link].
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
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